Kinase Selectivity Profile of Thieno[3,2-b]pyridine Scaffold vs. Furo[3,2-b]pyridine Analog
The thieno[3,2-b]pyridine core demonstrates a unique binding mode characterized by weak hinge region interaction, enabling ATP-competitive but non-ATP-mimetic inhibition with high kinome-wide selectivity. This property is structurally distinct from the furo[3,2-b]pyridine scaffold, which exhibits a different selectivity fingerprint and is primarily explored for CLK and HIPK kinases [1]. The compound MU1464 (a thieno[3,2-b]pyridine derivative) and its isomer MU1668 maintain high selectivity despite different binding modes, a feature not universally shared by oxygen-containing heterocyclic analogs [1].
| Evidence Dimension | Kinase binding mode and selectivity |
|---|---|
| Target Compound Data | Thieno[3,2-b]pyridine scaffold: weak hinge interaction; high kinome-wide selectivity; variable binding modes (e.g., MU1464 vs. MU1668) [1]. |
| Comparator Or Baseline | Furo[3,2-b]pyridine scaffold: distinct selectivity profile; primarily explored for CLK and HIPK kinases [1]. |
| Quantified Difference | Not quantified as a single metric; differentiation is based on distinct selectivity fingerprints and binding mode plasticity. |
| Conditions | Kinase profiling panels; structural biology and medicinal chemistry studies [1]. |
Why This Matters
The distinct selectivity profile reduces the likelihood of off-target kinase interactions, a critical factor in selecting a starting scaffold for lead optimization.
- [1] Moyano, P. M., et al. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition, 64(1), e202412786. DOI: 10.1002/anie.202412786. View Source
